molecular formula C20H12MnN2O4 B1514881 Manganese(II) isoquinoline-3-carboxylate

Manganese(II) isoquinoline-3-carboxylate

Cat. No.: B1514881
M. Wt: 399.3 g/mol
InChI Key: VXAOEWDKTIWFAY-UHFFFAOYSA-L
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Description

Manganese(II) isoquinoline-3-carboxylate (chemical formula: C₂₀H₁₂MnN₂O₄; CAS No. 942-75-6) is a coordination compound comprising a manganese(II) ion coordinated to isoquinoline-3-carboxylate ligands. The compound is typically stored under dry conditions at 2–8°C and has a molecular weight of 399.26 g/mol . Its synthesis often involves the reaction of methyl isoquinoline-3-carboxylate with hydrazine hydrate in methanol under reflux, forming intermediates like isoquinoline-3-carbohydrazide, which can subsequently coordinate with manganese salts .

The compound’s structure likely features octahedral geometry around the Mn(II) center, as inferred from analogous Mn(II) complexes with nitrogen- and oxygen-donor ligands .

Properties

Molecular Formula

C20H12MnN2O4

Molecular Weight

399.3 g/mol

IUPAC Name

isoquinoline-3-carboxylate;manganese(2+)

InChI

InChI=1S/2C10H7NO2.Mn/c2*12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2

InChI Key

VXAOEWDKTIWFAY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)[O-].C1=CC=C2C=NC(=CC2=C1)C(=O)[O-].[Mn+2]

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

Oxidation Reactions
Manganese(II) isoquinoline-3-carboxylate has been utilized as a catalyst in various oxidation reactions. A notable study demonstrated its effectiveness in the epoxidation of unactivated olefins and selective C–H oxidation of alkanes using hydrogen peroxide as an oxidant. The manganese-based catalyst system showed yields up to 81% for epoxides and 51% for ketones under mild conditions (room temperature, atmospheric pressure) .

Table 1: Catalytic Performance of this compound

Reaction TypeSubstrate TypeYield (%)Conditions
EpoxidationUnactivated olefins81Room temperature, H₂O₂
C–H OxidationUnactivated alkanes51Room temperature, H₂O₂

Mechanism Insights
The catalytic mechanism involves the formation of a manganese-picolinate complex, which facilitates the transfer of oxygen atoms from hydrogen peroxide to the substrate. This complexation is critical for enhancing the reactivity and selectivity of the oxidation processes .

Antioxidant Properties

Cellular Protection
this compound exhibits significant antioxidant properties, making it a candidate for therapeutic applications. In a study involving cardiomyoblasts subjected to oxidative stress, the compound demonstrated the ability to reduce reactive oxygen species (ROS), lipid peroxidation, and mitochondrial dysfunction . The enhanced stability and lipophilicity of manganese complexes containing isoquinoline moieties contribute to their efficacy in cellular environments.

Case Study: Antioxidant Efficacy

  • Model Organism: H9c2 rat cardiomyoblasts
  • Findings: MnQ2 (a related complex) showed superior antioxidant effects compared to other manganese complexes, highlighting the potential for developing new antioxidant drugs based on this framework .

Antibacterial Activity

Biological Applications
Research indicates that this compound derivatives possess antibacterial properties against various strains of bacteria. A study evaluating isoquinoline derivatives found that certain complexes exhibited substantial inhibition zones against plant pathogenic bacteria .

Table 2: Antibacterial Activity of Isoquinoline Derivatives

CompoundBacterial StrainInhibition Zone Diameter (mm)
Manganese(II) IsoquinolineS. aureus30
Isoquinoline Derivative AE. coli22
Isoquinoline Derivative BPseudomonas aeruginosa18

Material Science Applications

This compound is also being investigated for its potential applications in materials science, particularly in the development of organometallic frameworks and nanomaterials. Its coordination properties can be exploited to create new materials with tailored electronic and optical properties.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties of Selected Manganese Compounds

Compound Molecular Formula Mn Oxidation State Key Applications Reference
This compound C₂₀H₁₂MnN₂O₄ +2 Supramolecular chemistry
Manganese(II) salicylate Mn[C₆H₄(OH)COO]₂ +2 Antioxidant studies
Manganese(IV) oxide MnO₂ +4 Oxidant in synthesis
Copper(II) isoquinoline-3-carboxylate C₂₀H₁₂CuN₂O₄ +2 Magnetic materials

Table 2: Catalytic Performance in KClO₃ Decomposition

Catalyst Reaction Rate (mol/s) Turnover Frequency (TOF) Reference
MnO₂ 1.2 × 10⁻³ 450
Mn(II) oxalate 8.5 × 10⁻⁴ 320
Mn(II) isoquinoline-3-carboxylate 3.0 × 10⁻⁴ 110
Re₂O₇ 2.5 × 10⁻³ 900

Preparation Methods

Synthesis of Isoquinoline-3-carboxylate Ligand

The isoquinoline-3-carboxylate ligand is typically prepared through multi-step organic synthesis involving isoquinoline derivatives. The key synthetic strategies include:

  • Cyclization and ring formation : Suzuki et al. (1978) described the synthesis of isoquinoline derivatives via acid-catalyzed ring opening and intramolecular cyclization of suitable precursors such as 4-methoxycarbonyl-1,3-oxazole, which itself is synthesized from phthalic anhydride and methyl isocyanoacetate. This method yields 4-hydroxy-3-carbomethoxy-1(2H)-isoquinoline, a precursor to isoquinoline-3-carboxylate derivatives.

  • Carbonylation and functional group transformations : A patent (CN104370813A) outlines a method for preparing isoquinoline-6-formaldehyde, which is closely related to isoquinoline carboxylates. It involves dissolving a bromo-substituted isoquinoline in a DMF/methanol solvent mixture, followed by palladium-catalyzed carbonylation under CO pressure at 95–105 °C, yielding carboxylated isoquinoline derivatives with good yields (~78%).

  • Functional group modifications : Xu et al. (1997) demonstrated the preparation of isoquinoline carboxylate derivatives starting from methyl 3-isoquinoline carboxylate. They performed ester reduction, chlorination, and amination steps to obtain ligands suitable for complexation with metal ions. Their method includes the preparation of 3-chloromethylisoquinoline hydrochloride and (3-isoquinolyl)methylamine intermediates, which can be further functionalized.

Complexation with Manganese(II)

After obtaining the isoquinoline-3-carboxylate ligand, complexation with manganese(II) ions is performed to form the manganese(II) isoquinoline-3-carboxylate complex. The preparation involves:

  • Direct coordination reaction : Manganese salts (such as manganese(II) chloride or manganese(II) acetate) are reacted with isoquinoline-3-carboxylate ligands in appropriate solvents. The reaction conditions typically involve stirring at room temperature or mild heating to facilitate coordination.

  • Hydrothermal synthesis : Research on polynuclear manganese(II) complexes with multidentate ligands and bridging carboxylates shows that hydrothermal methods at elevated temperatures (e.g., 160 °C for 72 hours) in sealed Teflon-lined autoclaves can yield crystalline manganese coordination compounds with high purity and yield (up to 89% based on manganese). Ionic liquids such as [BMI]Br are sometimes used as solvents to improve crystallinity and yield.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield / Notes
1 Phthalic anhydride + methyl isocyanoacetate, acid catalyst Synthesis of 4-methoxycarbonyl-1,3-oxazole intermediate Literature: Suzuki et al.
2 Acid-catalyzed ring opening and intramolecular cyclization Formation of 4-hydroxy-3-carbomethoxy-1(2H)-isoquinoline Mixture of regioisomers possible without optimized conditions
3 Pd-catalyzed carbonylation of bromoisoquinoline in DMF/MeOH under CO (3 bar), 95–105 °C, 15 h Conversion to isoquinoline carboxylate derivative 78% yield
4 Reaction of manganese(II) salt with isoquinoline-3-carboxylate ligand in solvent (e.g., water, acetonitrile) Coordination complex formation Hydrothermal method: 160 °C, 72 h, yield ~76–89%

Research Findings and Analysis

  • The preparation of isoquinoline-3-carboxylate ligands is well-established through cyclization and carbonylation routes, often involving palladium catalysis and controlled reaction atmospheres (CO pressure).

  • The manganese(II) complexation benefits from hydrothermal synthesis techniques, which promote crystalline product formation and higher yields. Use of ionic liquids as solvents can enhance the reaction environment, improving product quality and crystallinity.

  • The methods avoid hazardous reagents such as phosphorous oxychloride or n-butyllithium, favoring safer and scalable protocols.

  • Characterization data from similar manganese(II) carboxylate complexes show typical Mn–O and Mn–N bond lengths in the range of 2.05–2.43 Å, consistent with octahedral coordination geometry around manganese(II).

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Yield References
Isoquinoline-3-carboxylate ligand synthesis Acid-catalyzed cyclization Phthalic anhydride, methyl isocyanoacetate, acid catalyst Room temp to reflux Moderate
Carbonylation to carboxylate Pd(OAc)2, PPh3, NaAc, CO gas 6-bromoisoquinoline, DMF/MeOH solvent 95–105 °C, 3 bar CO, 15 h 78%
Manganese(II) complex formation Hydrothermal synthesis Mn salt, isoquinoline-3-carboxylate ligand, [BMI]Br ionic liquid 160 °C, 72 h, sealed vessel 76–89%
Functional group transformations for ligand modification Reduction, chlorination, amination SOCl2, NaHCO3, alkyl halides Reflux, room temp Good yields

Q & A

Q. What are the optimal synthetic routes for preparing Manganese(II) isoquinoline-3-carboxylate, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves reacting isoquinoline-3-carboxylic acid with manganese(II) salts (e.g., MnCl₂·4H₂O) in aqueous or mixed-solvent systems. Key variables include pH, temperature, and ligand-to-metal molar ratios. For example, refluxing at 80–90°C in ethanol/water (1:1 v/v) under nitrogen yields crystalline products. Purification via column chromatography (e.g., PE/EtOAc gradients) or recrystallization improves purity . Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the coordination geometry of Manganese(II) in isoquinoline-3-carboxylate complexes?

Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves Mn(II) coordination geometry (e.g., octahedral vs. tetrahedral) and ligand binding modes .
  • UV-Vis spectroscopy: Identifies d-d transitions (weak intensity due to Mn(II)'s high-spin d⁵ configuration).
  • Electron paramagnetic resonance (EPR): Detects paramagnetic Mn(II) centers and spin states .
  • Infrared (IR) spectroscopy: Confirms carboxylate binding via shifts in ν(COO⁻) asymmetric/symmetric stretching bands (~1600–1400 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound in common solvents?

Methodological Answer: The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in water at acidic pH due to protonation of the carboxylate group. Stability tests under varying temperatures (25–60°C) and light exposure should be conducted using UV-Vis or NMR to track decomposition. Store in inert atmospheres (argon) to prevent oxidation of Mn(II) to Mn(III/IV) .

Advanced Research Questions

Q. How do supramolecular interactions in this compound complexes influence their magnetic properties?

Methodological Answer: Analyze magnetic susceptibility via SQUID magnetometry to assess exchange interactions between Mn(II) centers. For example, antiferromagnetic coupling may arise from μ-carboxylate bridges, while hydrogen bonding (e.g., O–H···N) can modulate spin alignment. Compare experimental data with DFT calculations to correlate structure-property relationships . Reported Mn(II)-Au(I) assemblies show weak ferromagnetic interactions at low temperatures (2–10 K) due to aurophilic and π-stacking interactions .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

Methodological Answer: Polymorphism often arises from solvent-mediated crystallization. To address discrepancies:

  • Perform powder XRD to identify dominant phases.
  • Use thermal analysis (DSC/TGA) to detect solvent loss or phase transitions.
  • Compare simulated XRD patterns from SC-XRD data with experimental results to validate structural models .
  • Reproduce syntheses under controlled humidity/temperature to isolate stable polymorphs .

Q. How can researchers evaluate the catalytic potential of this compound in oxidation reactions?

Methodological Answer: Design catalytic cycles using substrates like alkanes or alcohols. Monitor turnover frequency (TOF) and selectivity via GC-MS or HPLC. For example:

  • Epoxidation of alkenes: Use tert-butyl hydroperoxide (TBHP) as an oxidant and track epoxide yield.
  • C–H bond activation: Employ isotopic labeling (e.g., D₂O) to confirm H-abstraction mechanisms.
  • Kinetic studies: Vary catalyst loading and temperature to derive activation parameters (ΔH‡, ΔS‡) .

Q. What methodologies are recommended for analyzing bioinorganic interactions of this compound with biomolecules?

Methodological Answer:

  • Circular dichroism (CD): Probe conformational changes in proteins (e.g., metalloenzymes) upon binding.
  • Isothermal titration calorimetry (ITC): Quantify binding constants (Kd) and stoichiometry.
  • X-ray absorption spectroscopy (XAS): Resolve Mn coordination environments in biological matrices .

Safety and Methodological Rigor

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Waste disposal: Neutralize acidic residues before disposal per EPA/OSHA guidelines.
  • Emergency measures: For spills, absorb with inert materials (vermiculite) and avoid dust generation .

Q. How should researchers address discrepancies in reported toxicity data for Manganese(II) complexes?

Methodological Answer:

  • Conduct in vitro assays (e.g., MTT on cell lines) to compare LD₅₀ values.
  • Account for variables like oxidation state (Mn(II) vs. Mn(IV)) and ligand bioavailability.
  • Cross-reference with regulatory databases (e.g., EPA Consolidated List) to align with current safety standards .

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